molecular formula C6H4F3NO B571787 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde CAS No. 1367875-88-4

5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B571787
CAS No.: 1367875-88-4
M. Wt: 163.099
InChI Key: GCIJMCJVUKNFEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde: is an organic compound that features a trifluoromethyl group attached to a pyrrole ring. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group imparts unique electronic and steric properties to the molecule, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde typically involves the introduction of the trifluoromethyl group onto a pyrrole ring. One common method is the trifluoromethylation of a pyrrole derivative using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3). The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure the efficient formation of the trifluoromethylated product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance reaction efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 5-(Trifluoromethyl)-1H-pyrrole-2-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde is used as a building block in the synthesis of complex organic molecules. Its unique electronic properties make it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It can serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: The compound’s unique properties make it a candidate for drug development. It can be used to design molecules with improved pharmacokinetic and pharmacodynamic profiles.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde is primarily influenced by the trifluoromethyl group. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.

Comparison with Similar Compounds

  • 5-(Trifluoromethyl)-2-pyrrolecarboxylic acid
  • 5-(Trifluoromethyl)-1H-pyrrole-2-methanol
  • 5-(Trifluoromethyl)-1H-pyrrole-2-thiol

Comparison: Compared to similar compounds, 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of the aldehyde group, which provides additional reactivity and versatility in chemical synthesis. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable building block for various applications.

Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-6(8,9)5-2-1-4(3-11)10-5/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIJMCJVUKNFEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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